1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione
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Overview
Description
Ethyl (4-Nitrophenylamino) Oxoacetate is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.20 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is known for its solid physical state and solubility in dichloromethane and ethyl acetate .
Preparation Methods
Ethyl (4-Nitrophenylamino) Oxoacetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl oxalyl monochloride with 4-nitroaniline . The reaction conditions typically include the use of solvents such as dichloromethane and ethyl acetate, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Ethyl (4-Nitrophenylamino) Oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where the ethyl group or the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (4-Nitrophenylamino) Oxoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents and drug discovery.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl (4-Nitrophenylamino) Oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or proteins, depending on its chemical structure and the specific biological system being studied . The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Ethyl (4-Nitrophenylamino) Oxoacetate can be compared with other similar compounds, such as:
Ethyl (4-Aminophenylamino) Oxoacetate: This compound has an amino group instead of a nitro group, resulting in different chemical properties and reactivity.
Methyl (4-Nitrophenylamino) Oxoacetate: This compound has a methyl group instead of an ethyl group, which affects its solubility and reactivity.
Ethyl (4-Nitrophenylamino) Acetate: This compound lacks the oxo group, leading to different chemical behavior and applications.
The uniqueness of Ethyl (4-Nitrophenylamino) Oxoacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O5 |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
(4-nitroanilino) 2-oxobutanoate |
InChI |
InChI=1S/C10H10N2O5/c1-2-9(13)10(14)17-11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,2H2,1H3 |
InChI Key |
GWEKKRJADSLWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)ONC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.